molecular formula C16H24N4O8S B13800789 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione

Cat. No.: B13800789
M. Wt: 432.5 g/mol
InChI Key: WRRCNCDLBSKJKA-GEMLJDPKSA-N
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Description

N-Ethylmaleimide-gamma-glutamyl-cysteinyl-glycine is a compound that combines the properties of N-ethylmaleimide and gamma-glutamyl-cysteinyl-glycine. N-ethylmaleimide is a sulfhydryl reagent widely used in biochemical studies, while gamma-glutamyl-cysteinyl-glycine, also known as glutathione, is a tripeptide composed of glutamate, cysteine, and glycine. This compound is significant in various biochemical and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves the reaction of N-ethylmaleimide with gamma-glutamyl-cysteinyl-glycine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: NADPH or other reducing agents.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of sulfhydryl groups.

    Substitution: Formation of substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine involves its interaction with sulfhydryl groups in proteins and enzymes. N-ethylmaleimide reacts with sulfhydryl groups, leading to the formation of stable thioether bonds. This modification can affect the activity of enzymes and proteins, thereby influencing various biochemical pathways . Gamma-glutamyl-cysteinyl-glycine, on the other hand, acts as an antioxidant, protecting cells from oxidative damage by donating electrons to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine is unique due to its combined properties of N-ethylmaleimide and gamma-glutamyl-cysteinyl-glycine. This combination allows it to act as both a sulfhydryl reagent and an antioxidant, making it valuable in various biochemical and medical applications.

Properties

Molecular Formula

C16H24N4O8S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione

InChI

InChI=1S/C10H17N3O6S.C6H7NO2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;1-2-7-5(8)3-4-6(7)9/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);3-4H,2H2,1H3/t5-,6-;/m0./s1

InChI Key

WRRCNCDLBSKJKA-GEMLJDPKSA-N

Isomeric SMILES

CCN1C(=O)C=CC1=O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

CCN1C(=O)C=CC1=O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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